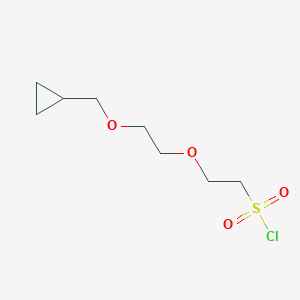
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with ethylene oxide to form 2-(cyclopropylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(cyclopropylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized for large-scale synthesis, involving stringent quality control measures to maintain the compound’s integrity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfonamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate salts.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfonamides.
Scientific Research Applications
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride: A similar compound with a slightly different structure and molecular weight of 198.67 g/mol.
2-(Cyclopropylmethoxy)ethane-1-sulfonamide: Another related compound with different functional groups and applications.
Uniqueness
2-(2-(Cyclopropylmethoxy)ethoxy)ethane-1-sulfonyl chloride stands out due to its unique combination of reactivity and selectivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C8H15ClO4S |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
2-[2-(cyclopropylmethoxy)ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c9-14(10,11)6-5-12-3-4-13-7-8-1-2-8/h8H,1-7H2 |
InChI Key |
AWFRVCUCBGODDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















